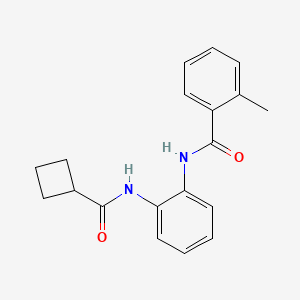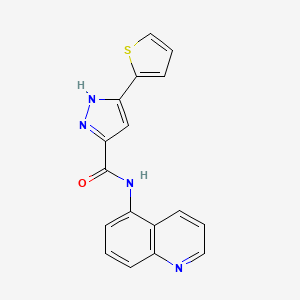![molecular formula C19H17F2N3O3 B6581432 N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1239511-03-5](/img/structure/B6581432.png)
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide, also known as 2,4-difluoromethyl-5-dimethoxy-1H-pyrazole-3-carboxamide (DFDMP), is a synthetic pyrazole-based compound that is used as a research tool in a variety of scientific fields. DFDMP has been used in recent years to study the mechanisms of action of various drugs, to investigate the biochemical and physiological effects of drugs, and to explore the potential applications of drugs in laboratory experiments.
作用机制
DFDMP is a synthetic pyrazole-based compound that acts as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, DFDMP increases the levels of acetylcholine in the brain, leading to increased alertness, improved cognitive performance, and enhanced memory and learning.
Biochemical and Physiological Effects
DFDMP has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive performance and enhanced memory and learning. Additionally, DFDMP has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
DFDMP has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of DFDMP is its high selectivity for AChE, which makes it an ideal tool for studying the effects of drugs on the central nervous system. Additionally, DFDMP is relatively easy to synthesize and is available in a variety of forms, making it suitable for a wide range of laboratory experiments. However, DFDMP is not without its limitations, as it has been found to possess some toxicity when used in high doses.
未来方向
The potential applications of DFDMP are vast and varied, and there are a number of future directions that could be explored. For example, further research could be conducted to investigate the effects of DFDMP on other enzymes and neurotransmitters, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential use of DFDMP as a diagnostic tool for neurological and psychiatric disorders. Furthermore, research could be conducted to investigate the potential use of DFDMP as a drug delivery system for targeted delivery of drugs to specific areas of the body. Finally, further studies could be conducted to investigate the potential use of DFDMP as a tool for studying the effects of drugs on the immune system.
合成方法
DFDMP is synthesized by a reaction between N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamidephenylmethylmagnesium bromide and 2,5-dimethoxyphenyl pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere with a solvent such as dichloromethane or toluene and yields the desired product in high yields.
科学研究应用
DFDMP has been used in a variety of scientific fields to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of drugs, and to explore the potential applications of drugs in laboratory experiments. In particular, DFDMP has been used to study the effects of drugs on the central nervous system, to investigate the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system.
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-26-13-5-6-18(27-2)14(8-13)16-9-17(24-23-16)19(25)22-10-11-3-4-12(20)7-15(11)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWXUQKSUXZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole](/img/structure/B6581364.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide](/img/structure/B6581381.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6581385.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581393.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}pyridine-4-carboxamide](/img/structure/B6581400.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide](/img/structure/B6581403.png)

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6581414.png)
![5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581440.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6581441.png)
![N-[4-(morpholin-4-yl)phenyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6581447.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B6581453.png)
![2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6581458.png)